molecular formula C16H20N4 B1399235 (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine CAS No. 1316219-47-2

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine

Cat. No. B1399235
CAS RN: 1316219-47-2
M. Wt: 268.36 g/mol
InChI Key: BSYBUQXELGNHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine is a useful research compound. Its molecular formula is C16H20N4 and its molecular weight is 268.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Bifunctional Oligo-α-Aminopyridine Ligands : The compound has been used in the synthesis and characterization of bifunctional oligo-α-aminopyridine ligands. These ligands, through complex processes involving double aminated couplings and Pd-catalization, led to the construction of corresponding metal complexes. These complexes exhibited unique coordination geometries and potential applications in chemical synthesis and material science (Hasan et al., 2003).

  • Balancing Hydrogen-Bond Donors and Acceptors : The compound was involved in the synthesis of a series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds were characterized by single-crystal X-ray crystallography and showed unique hydrogen-bonding motifs, indicating potential applications in designing supramolecular structures and materials (Aakeröy et al., 2007).

Catalysis and Polymerization

  • Nickel and Palladium Complexes : The compound has been used in the synthesis of group 10 amido compounds, where it formed complexes with nickel and palladium. These complexes showed potential as catalysts in Suzuki cross-coupling and polymerization of methylsilane, indicating their significance in catalytic chemistry and industrial applications (Deeken et al., 2006).

  • Rhodium Complexes : Research has been conducted on Rhodium (III) mixed ligand polypyridine type complexes involving the compound. These complexes exhibited unique absorption and emission properties and were suggested to have potential applications in areas such as photochemistry and material sciences (Burke et al., 2004).

Structural and Material Science

  • Copper Complexes and Reactivity with Hydrogen Peroxide : The compound has been used in the synthesis of copper complexes supported by tris[(pyridin-2-yl)methyl]amine ligands. These complexes were systematically examined to understand the effects of aromatic substituents on the coordination chemistry of the ligand system. The study provided insights into structure-reactivity relationships, which are crucial in material science and catalysis (Kunishita et al., 2008).

properties

IUPAC Name

6-methyl-N-(6-piperidin-4-ylpyridin-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-12-3-2-4-16(19-12)20-14-5-6-15(18-11-14)13-7-9-17-10-8-13/h2-6,11,13,17H,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBUQXELGNHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=CN=C(C=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 2
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 3
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 4
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 5
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine
Reactant of Route 6
(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-yl)-(6-methyl-pyridin-2-yl)-amine

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